4-Fluoro-3-(isopentyloxy)benzaldehyde
Description
4-Fluoro-3-(isopentyloxy)benzaldehyde (CAS: 1443349-81-2) is a fluorinated benzaldehyde derivative with the molecular formula C₁₂H₁₅FO₂ and a molecular weight of 210.2 g/mol . Its structure features a fluorine atom at the 4-position and an isopentyloxy group (O-CH₂CH₂CH(CH₃)₂) at the 3-position of the benzaldehyde core. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its unique substitution pattern that modulates electronic and steric properties .
Properties
IUPAC Name |
4-fluoro-3-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9(2)5-6-15-12-7-10(8-14)3-4-11(12)13/h3-4,7-9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDMJXJNYBCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267584 | |
| Record name | Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443349-81-2 | |
| Record name | Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-fluoro-3-(3-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-fluorobenzaldehyde is reacted with an isopentyl alcohol in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of 4-Fluoro-3-(isopentyloxy)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(isopentyloxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Fluoro-3-(isopentyloxy)benzoic acid.
Reduction: 4-Fluoro-3-(isopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-3-(isopentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(isopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 4-Fluoro-3-(isopentyloxy)benzaldehyde with five structurally related benzaldehyde derivatives:
Key Observations:
Substituent Effects on Molecular Weight :
- The isopentyloxy group in the target compound increases its molecular weight significantly compared to smaller substituents (e.g., methoxy or methyl).
- The trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)benzaldehyde contributes to its higher molecular weight (192.11 g/mol) .
The trifluoromethyl group (strongly electron-withdrawing) may reduce solubility in polar solvents due to increased hydrophobicity .
Reactivity and Functional Group Interactions
Aldehyde Reactivity :
- Benzaldehyde derivatives are generally more reactive than ketones in reduction reactions (e.g., EDAB-mediated reductions yield alcohols in higher yields for aldehydes vs. ketones) .
- Electron-withdrawing groups (e.g., trifluoromethyl) can activate the aldehyde toward nucleophilic attack, while electron-donating groups (e.g., methoxy) may deactivate it .
Substituent Electronic Effects :
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde : The trifluoromethyl group’s strong electron-withdrawing nature increases electrophilicity at the aldehyde group, enhancing reactivity in condensation or nucleophilic addition reactions .
- This compound : The isopentyloxy group’s mixed electronic effects (electron-donating alkyl chain vs. electron-withdrawing oxygen) may result in moderate reactivity, suitable for controlled synthetic transformations .
Biological Activity
4-Fluoro-3-(isopentyloxy)benzaldehyde is an organic compound with notable chemical properties and potential biological activities. Its unique structure includes a fluorine atom and an isopentyloxy group, which may influence its reactivity and interaction with biological systems. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C12H15F O2
- Molecular Weight : 210.25 g/mol
- Canonical SMILES : CCCCC(C1=CC(=C(C=C1)F)O)O
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 230 °C |
| Melting Point | Not available |
| Solubility in Water | Low |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity, facilitating membrane permeability and interaction with cellular components. Research indicates that the compound may exhibit:
- Antioxidant Properties : Potentially scavenging free radicals.
- Enzyme Inhibition : Interacting with enzymes such as xanthine oxidase, which is critical in purine metabolism.
Case Studies and Research Findings
- Xanthine Oxidase Inhibition :
-
Antimicrobial Activity :
- Preliminary studies have shown that compounds similar in structure to this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents.
-
Cytotoxicity Assays :
- In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Initial findings indicate a dose-dependent response, warranting further investigation into its potential as an anticancer agent.
Biological Activity Summary
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxy-3-(isopentyloxy)benzaldehyde | Methoxy group instead of fluoro | Moderate antioxidant activity |
| 4-Chloro-3-(isopentyloxy)benzaldehyde | Chlorine atom in place of fluorine | Comparable enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
